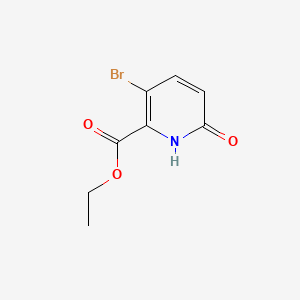

Ethyl 3-bromo-6-hydroxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYJORIDPWCWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673292 | |

| Record name | Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-79-3 | |

| Record name | Ethyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties of Ethyl 3-bromo-6-hydroxypicolinate

An In-depth Technical Guide to the Physical Properties of Ethyl 3-bromo-6-hydroxypicolinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of a compound is fundamental to its application. This guide provides a detailed overview of the key physical characteristics of Ethyl 3-bromo-6-hydroxypicolinate, a substituted picolinate with significant potential in medicinal chemistry and materials science.

Molecular Structure and Identification

Ethyl 3-bromo-6-hydroxypicolinate is a pyridine carboxylic acid derivative. The strategic placement of the bromo, hydroxyl, and ethyl ester functional groups on the pyridine ring dictates its chemical reactivity and physical behavior.

Molecular Structure of Ethyl 3-bromo-6-hydroxypicolinate

Caption: 2D representation of Ethyl 3-bromo-6-hydroxypicolinate.

Core Physical Properties

A summary of the key physical and chemical identifiers for Ethyl 3-bromo-6-hydroxypicolinate is presented below.

| Property | Value | Source |

| CAS Number | 1214377-79-3 | [1] |

| Molecular Formula | C8H8BrNO3 | [2] |

| Molecular Weight | 246.1 g/mol | [2] |

| Purity | ≥98% | [2] |

| Storage | Room temperature | [2] |

| InChI | InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11) | [2] |

Experimental Methodologies for Property Determination

The physical properties of a compound like Ethyl 3-bromo-6-hydroxypicolinate are determined through a variety of standard analytical techniques.

Mass Spectrometry for Molecular Weight and Formula Verification

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and confirming its elemental composition.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for polar molecules like this.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

For Ethyl 3-bromo-6-hydroxypicolinate, high-resolution mass spectrometry (HRMS) would be employed to provide an exact mass, which can be used to confirm the molecular formula, C8H8BrNO3.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves to excite the ¹H nuclei.

-

Spectral Analysis: The resulting spectrum shows signals corresponding to different proton environments in the molecule. Chemical shifts, integration, and splitting patterns provide information about the electronic environment, the number of protons, and neighboring protons, respectively.

For Ethyl 3-bromo-6-hydroxypicolinate, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group, and the hydroxyl (-OH) proton.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

-

Spectral Acquisition: The sample is irradiated with infrared light, and the frequencies at which absorption occurs are recorded.

-

Interpretation: Specific absorption bands correspond to the vibrational frequencies of different functional groups. For Ethyl 3-bromo-6-hydroxypicolinate, characteristic peaks would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Br vibrations.

Experimental Workflow for Physicochemical Characterization

Caption: A typical workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact, wash the affected area thoroughly with water.

References

Sources

An In-depth Technical Guide to Ethyl 3-bromo-6-hydroxypicolinate: A Key Heterocyclic Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, pyridine-based scaffolds are of paramount importance due to their presence in numerous natural products and FDA-approved drugs. Ethyl 3-bromo-6-hydroxypicolinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures. Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, and an ethyl ester on a picolinate core—offers multiple reaction handles for chemists to elaborate upon, enabling the construction of diverse chemical libraries for drug screening. This guide provides a comprehensive technical overview of Ethyl 3-bromo-6-hydroxypicolinate, detailing its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The insights provided herein are intended for researchers, scientists, and professionals engaged in the field of drug development.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. Ethyl 3-bromo-6-hydroxypicolinate is a solid at room temperature, and its key physicochemical characteristics are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.1 g/mol | [1] |

| CAS Number | 1214377-79-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and methanol. | |

| Storage | Recommended to be stored at room temperature in a dry, inert atmosphere. | [2][3] |

The structural arrangement of its functional groups is pivotal to its chemical behavior and utility in synthesis.

Caption: Chemical structure of Ethyl 3-bromo-6-hydroxypicolinate.

Synthesis and Purification

The synthesis of Ethyl 3-bromo-6-hydroxypicolinate can be approached through several routes, typically involving the construction of the substituted picolinic acid core followed by esterification. A common and logical pathway involves the bromination of a 6-hydroxypicolinic acid derivative. The expertise in choosing a particular synthetic route lies in the availability of starting materials, desired purity, and scalability.

Proposed Synthetic Workflow

A plausible and efficient synthesis commences with the bromination of 6-hydroxynicotinic acid, followed by esterification. This multi-step process is designed to be self-validating at each stage through standard analytical techniques.

Caption: Synthetic workflow for a related isomer, illustrating a common pathway.

Experimental Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid (Precursor)

This protocol is adapted from established procedures for the synthesis of the precursor acid, which can then be esterified to yield the target ethyl ester.[4]

Materials:

-

6-Hydroxynicotinic acid

-

Bromine

-

Deionized water

-

Ice bath

Procedure:

-

Suspend 6-hydroxynicotinic acid (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add bromine (1.4 equivalents) to the cooled suspension with vigorous stirring. The causality here is to control the exothermic reaction and prevent the formation of over-brominated byproducts.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The extended reaction time ensures the completion of the electrophilic aromatic substitution.

-

Collect the resulting solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any unreacted starting materials and hydrobromic acid.

-

Dry the product in a vacuum oven at 40°C to a constant weight. The product, 5-bromo-6-hydroxynicotinic acid, is typically obtained in high yield.[4]

Self-Validation: The structure and purity of the intermediate can be confirmed by ¹H NMR spectroscopy and melting point analysis.

Purification

The crude product from the synthesis can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield high-purity Ethyl 3-bromo-6-hydroxypicolinate suitable for subsequent applications in drug development workflows.

Reactivity and Applications in Drug Development

The synthetic utility of Ethyl 3-bromo-6-hydroxypicolinate stems from the orthogonal reactivity of its functional groups. This allows for selective modifications at different positions of the molecule, a crucial aspect in the generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Reactive sites on Ethyl 3-bromo-6-hydroxypicolinate for further derivatization.

Key Reactive Centers:

-

Bromine Atom: This site is highly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, which is a common strategy for exploring the SAR of enzyme inhibitors.

-

Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or arylated under various conditions (e.g., Williamson ether synthesis) to introduce diverse substituents. This position is often crucial for modulating solubility and forming key hydrogen bond interactions with biological targets.

-

Ethyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a classic approach in medicinal chemistry to introduce diversity and modulate pharmacokinetic properties.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be a site for N-alkylation or N-oxidation, further expanding the chemical space that can be explored from this scaffold.

Application in Drug Discovery

Pyridine carboxylic acid isomers and their derivatives are prolific scaffolds in drug discovery, leading to therapeutics for a multitude of diseases including cancer, tuberculosis, and diabetes.[5] The structural motifs present in Ethyl 3-bromo-6-hydroxypicolinate make it an ideal starting point for the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The picolinate core can act as a hinge-binding motif, while the substituents at the 3- and 6-positions can be tailored to occupy specific pockets in the ATP-binding site of kinases, thereby imparting potency and selectivity.

Safety and Handling

While specific hazard data for Ethyl 3-bromo-6-hydroxypicolinate is not extensively documented, related compounds such as 5-Bromo-6-hydroxynicotinic Acid are known to cause skin and serious eye irritation.[6] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Precautionary Statements:

-

Wash skin thoroughly after handling.[6]

-

Wear protective gloves, eye protection, and face protection.[6]

-

IF ON SKIN: Wash with plenty of water.[6]

-

If eye irritation persists: Get medical advice/attention.[6]

Conclusion

Ethyl 3-bromo-6-hydroxypicolinate is a strategically functionalized heterocyclic building block with significant potential in drug discovery and development. Its well-defined reactive sites allow for a high degree of synthetic diversification, making it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and effective therapeutic agents. As the demand for new and targeted therapies continues to grow, the importance of versatile and well-characterized building blocks like Ethyl 3-bromo-6-hydroxypicolinate will undoubtedly increase.

References

-

Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488 - PubChem. Available at: [Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents.

-

Special Issue “The Role of Natural Products in Drug Discovery” - MDPI. Available at: [Link]

-

ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester - The Good Scents Company. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1214346-74-3|Ethyl 5-bromo-6-hydroxypicolinate|BLD Pharm [bldpharm.com]

- 3. 1807260-74-7|Ethyl 6-bromo-5-hydroxypicolinate|BLD Pharm [bldpharm.com]

- 4. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Bromo-6-hydroxynicotinic Acid | 41668-13-7 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-bromo-6-hydroxypicolinate

Introduction

Ethyl 3-bromo-6-hydroxypicolinate is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. As a key intermediate and building block, a comprehensive understanding of its physicochemical properties is paramount for successful process development, formulation, and ensuring the quality and efficacy of end-products. This technical guide provides an in-depth analysis of the solubility and stability of ethyl 3-bromo-6-hydroxypicolinate, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties Overview

-

IUPAC Name: ethyl 3-bromo-6-hydroxypyridine-2-carboxylate

-

CAS Number: 1214377-79-3

-

Molecular Formula: C₈H₈BrNO₃

-

Molecular Weight: 246.06 g/mol

-

Structure:

A foundational understanding of the solubility and stability of this molecule is crucial for its effective application.[1] The presence of a bromine atom, a hydroxyl group, and an ethyl ester on the pyridine ring suggests a compound with moderate polarity, with the potential for both hydrogen bonding and susceptibility to hydrolysis.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and processability.[2] While specific experimental data for ethyl 3-bromo-6-hydroxypicolinate is not extensively published, we can infer its likely solubility characteristics from its structural analogue, picolinic acid, and general principles of organic chemistry. Picolinic acid exhibits high solubility in water, significantly less in ethanol, and is sparingly soluble in acetonitrile.[3] The esterification to ethyl 3-bromo-6-hydroxypicolinate will likely decrease its aqueous solubility due to the introduction of the nonpolar ethyl group.

Predicted Solubility in Common Solvents

The following table outlines the predicted solubility of ethyl 3-bromo-6-hydroxypicolinate in a range of common laboratory solvents, categorized by polarity. This serves as a starting point for experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The hydroxyl and pyridine nitrogen can hydrogen bond, but the ethyl ester and bromo-substituent decrease polarity. |

| Methanol | High | "Like dissolves like" - the polarity is similar to the solute. | |

| Ethanol | High | Similar to methanol, a good solvent for moderately polar compounds.[3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[4] |

| Acetonitrile | Moderate | Less polar than DMSO, moderate solubility is expected.[3] | |

| Acetone | Moderate to High | Good for moderately polar compounds.[5] | |

| Nonpolar | Dichloromethane (DCM) | Moderate | The bromo- and ethyl groups will contribute to some solubility. |

| Toluene | Low | Significant polarity mismatch. | |

| Hexanes | Very Low | The compound is too polar to be significantly soluble in aliphatic hydrocarbons. |

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the thermodynamic solubility of a compound.[4]

Protocol: Thermodynamic Solubility Assessment

-

Preparation: Add an excess amount of ethyl 3-bromo-6-hydroxypicolinate to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Evaluating the stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of pharmaceutical products.[7][8][9] Forced degradation studies are a critical component of this, helping to identify potential degradation products and pathways.[10][11][12][13][14]

Potential Degradation Pathways

Based on the structure of ethyl 3-bromo-6-hydroxypicolinate, the following degradation pathways are plausible:

-

Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding 3-bromo-6-hydroxypicolinic acid and ethanol.[15][16][17]

-

Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[18][19]

-

Thermal Degradation: While pyridine derivatives can be thermally robust, high temperatures may lead to decarboxylation or other decomposition reactions.[20][21][22]

-

Oxidation: The electron-rich pyridine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

Diagram: Potential Degradation Pathways

Caption: Potential Degradation Pathways of the target molecule.

Forced Degradation Study Protocol

The following protocol is based on ICH guideline Q1A for stability testing.[7]

Objective: To identify potential degradation products and evaluate the stability-indicating nature of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of ethyl 3-bromo-6-hydroxypicolinate in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.[16]

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 105 °C for 48 hours.

-

Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.[6]

-

Peak Purity: Assess the peak purity of the parent compound and degradation products using a photodiode array (PDA) detector to ensure co-elution is not occurring.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for accurate solubility and stability assessment. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this type of analysis.[6][23][24]

Typical HPLC Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV scan).

-

Column Temperature: 30 °C

Handling and Storage

Based on the predicted stability profile, the following handling and storage recommendations are advised:

-

Storage: Store in a well-closed container, protected from light, at controlled room temperature.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of ethyl 3-bromo-6-hydroxypicolinate. By employing the outlined experimental protocols and considering the potential degradation pathways, researchers and drug development professionals can generate the critical data needed for informed decision-making in their projects. The principles and methodologies described herein are grounded in established scientific and regulatory standards, ensuring the integrity and reliability of the obtained results.

References

-

Ferreira, O., & da Piedade, M. E. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1563. [Link]

-

Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5863-5875. [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. [Link]

- Cislak, F. E. (1956). U.S. Patent No. 2,758,999. U.S.

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

-

Patel, Y., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 145-152. [Link]

-

Trendafilova, N., et al. (2021). Theoretical study on the thermal decomposition of pyridine. Bulgarian Chemical Communications, 53(1), 65-72. [Link]

-

Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(19), 12158. [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

-

Watson, D. A., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(31), 12236-12243. [Link]

-

Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 50. [Link]

-

Zhang, Y., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(6), 365-372. [Link]

-

Glomme, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Liu, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 349, 01015. [Link]

-

Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2297-2303. [Link]

-

Furtado, R., et al. (2021). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in different neat solvents at several temperatures. The Journal of Chemical Thermodynamics, 152, 106277. [Link]

-

Al-Ostath, A., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(11), 4381. [Link]

-

Al-Resayes, S. I. (2015). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 31(2), 855-861. [Link]

-

Johansson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. [Link]

-

Wikipedia. (n.d.). Photopolymer. [Link]

-

Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(10), 1234. [Link]

-

G. S. Al-Bahily, S. (1985). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]

-

Bajaj, S., et al. (2006). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1087-1095. [Link]

-

Wang, X., et al. (2020). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Fuel, 262, 116558. [Link]

-

Ferreira, O., & da Piedade, M. E. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1563. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

YouTube. (2021). Hydrolysis of esters - Mechanisms. [Link]

-

Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Bolognesi, M. L., et al. (2012). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 55(21), 9316-9329. [Link]

-

Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

- Imperial Chemical Industries Ltd. (1982). CA Patent No. 1,126,276. Canadian Intellectual Property Office.

-

Blazsó, M., et al. (2002). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 64(2), 235-246. [Link]

-

Reddit. (2015). Pyridine Is miscible with EVERYTHING!?[Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(10), 1234. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. mdpi.com [mdpi.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. helixchrom.com [helixchrom.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sgs.com [sgs.com]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

A Guide to the Spectroscopic Characterization of Ethyl 3-bromo-6-hydroxypicolinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-6-hydroxypicolinate, a substituted pyridine derivative, represents a core scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of a bromine atom, a hydroxyl group, and an ethyl ester on the picolinic acid framework, make it a versatile building block for novel molecular entities. Accurate structural elucidation and purity assessment are paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While direct experimental spectra for Ethyl 3-bromo-6-hydroxypicolinate (CAS 1214377-79-3) are not widely available in the public domain, this document, authored from the perspective of a Senior Application Scientist, will leverage established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis. This approach not only offers a robust framework for the characterization of this specific molecule but also serves as a methodological guide for the spectroscopic analysis of similarly complex heterocyclic compounds.

The Molecular Structure: A Foundation for Spectroscopic Interpretation

The foundation of any spectroscopic analysis lies in a thorough understanding of the molecule's structure. Ethyl 3-bromo-6-hydroxypicolinate possesses a picolinate (pyridine-2-carboxylate) core. The key substituents that dictate its spectral properties are:

-

A bromine atom at the C3 position: This heavy halogen atom will influence the electronic environment of the pyridine ring, impacting NMR chemical shifts and potentially observable in the mass spectrum through its characteristic isotopic pattern.

-

A hydroxyl group at the C6 position: This group can engage in hydrogen bonding and tautomerism (pyridone form), which will have significant consequences for its IR and NMR spectra. The proton of the hydroxyl group is exchangeable, a feature detectable in ¹H NMR.

-

An ethyl ester group at the C2 position: This group will give rise to characteristic signals in both ¹H and ¹³C NMR, as well as distinct absorptions in the IR spectrum.

The interplay of these functional groups determines the unique spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Data

The ¹H NMR spectrum of Ethyl 3-bromo-6-hydroxypicolinate is expected to exhibit distinct signals for the aromatic protons and the ethyl ester group. The exact chemical shifts can be influenced by the solvent and the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-bromo-6-hydroxypicolinate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Pyridine-H4 | 7.8 - 8.2 | Doublet | 1H | 8-9 | Deshielded by the adjacent bromine and the electron-withdrawing ester group. Coupled to H5. |

| Pyridine-H5 | 6.8 - 7.2 | Doublet | 1H | 8-9 | Shielded relative to H4 due to the influence of the hydroxyl group. Coupled to H4. |

| -OH | 10.0 - 12.0 | Broad Singlet | 1H | - | The acidic proton of the hydroxyl group is typically broad and its chemical shift is highly dependent on concentration and solvent. |

| -CH₂- (ethyl) | 4.2 - 4.5 | Quartet | 2H | ~7 | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet | 3H | ~7 | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

The prediction for the aromatic protons is based on the analysis of similar substituted pyridines. For instance, in methyl 6-bromopicolinate, the aromatic protons appear in the range of 7.6-8.1 ppm[1]. The presence of a hydroxyl group at the 6-position is expected to have a notable effect on the chemical shifts of the ring protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 3-bromo-6-hydroxypicolinate

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 165 - 170 | The carbonyl carbon of the ester group is highly deshielded.[2] |

| C6 (-OH) | 155 - 160 | The carbon bearing the hydroxyl group is significantly deshielded. |

| C2 (-COOEt) | 145 - 150 | The carbon attached to the ester group. |

| C4 | 140 - 145 | Aromatic carbon deshielded by the adjacent bromine. |

| C5 | 115 - 120 | Aromatic carbon shielded by the adjacent hydroxyl group. |

| C3 (-Br) | 110 - 115 | The carbon directly attached to the bromine atom. |

| -CH₂- (ethyl) | 60 - 65 | The methylene carbon of the ethyl ester. |

| -CH₃ (ethyl) | 13 - 16 | The methyl carbon of the ethyl ester. |

These predictions are informed by general principles of ¹³C NMR spectroscopy, where electronegative substituents like oxygen and bromine have a strong influence on the chemical shifts of adjacent carbons.[2][3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 3-bromo-6-hydroxypicolinate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[4] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Table 3: Predicted IR Absorption Bands for Ethyl 3-bromo-6-hydroxypicolinate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (hydroxyl) | 3200 - 3600 | Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (ester) | 1700 - 1730 | Strong | Stretching |

| C=C, C=N (aromatic ring) | 1550 - 1650 | Medium-Strong | Stretching |

| C-O (ester) | 1100 - 1300 | Strong | Stretching |

| C-Br | 500 - 600 | Medium | Stretching |

The broadness of the O-H stretch is a key indicator of hydrogen bonding. The strong absorption of the C=O bond of the ester is one of the most characteristic peaks in the spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For Ethyl 3-bromo-6-hydroxypicolinate (C₈H₈BrNO₃), the molecular weight is approximately 246.06 g/mol . A key feature to look for in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.

Table 4: Predicted Key Ions in the Mass Spectrum of Ethyl 3-bromo-6-hydroxypicolinate

| m/z | Ion | Rationale |

| 245/247 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 200/202 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 172/174 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that often leads to extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method, often used with LC-MS, which typically results in a prominent molecular ion peak.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when considered together, provides a comprehensive and unambiguous structural confirmation of Ethyl 3-bromo-6-hydroxypicolinate.

The following diagram illustrates the workflow for an integrated spectroscopic analysis:

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of Ethyl 3-bromo-6-hydroxypicolinate. By leveraging fundamental principles and comparative data from analogous structures, we have outlined the expected NMR, IR, and MS data, along with standard experimental protocols. This integrated approach is essential for ensuring the structural integrity and purity of this important chemical scaffold, thereby enabling its confident application in drug discovery and materials science research. Researchers working with this compound can use this guide as a valuable reference for interpreting their own experimental data and for designing appropriate analytical strategies.

References

-

SpectraBase. 3-BROMO-6-METHYL-4-MORPHOLINOCOUMARIN - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate | Request PDF. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]

-

Korea Science. Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. [Link]

-

ResearchGate. Analytical table of the 1 H-NMR spectrum for the 3-ethyl-3-hydroxymethyloxetane. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NIST WebBook. Ethyl 3-isothiocyanatopropionate. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to spectroscopy. Cengage learning.

-

PubMed Central. Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. Butanoic acid, 3-bromo-, ethyl ester. [Link]

-

ChemBK. Ethyl 6-bromo-3-hydroxypicolinate. [Link]

Sources

Ethyl 3-bromo-6-hydroxypicolinate: A Versatile Heterocyclic Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Heterocyclic Core

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with precisely tailored properties are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals and functional materials. Among these, Ethyl 3-bromo-6-hydroxypicolinate emerges as a highly valuable and versatile building block, offering a unique combination of reactive sites that enable diverse and sophisticated molecular elaborations.

This technical guide provides a comprehensive overview of Ethyl 3-bromo-6-hydroxypicolinate, from its synthesis and physicochemical properties to its reactivity and applications as a strategic building block. We will delve into the mechanistic underpinnings of its key reactions, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of Ethyl 3-bromo-6-hydroxypicolinate is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1214377-79-3 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | N/A |

Spectroscopic Data (Predicted and Inferred from Analogs):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the ethyl ester methylene group, and a triplet for the ethyl ester methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and ester groups, and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic lower intensity), and the carbons of the ethyl group.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak (M+) and the (M+2)+ peak being prominent.

Synthesis of the 3-Bromo-6-hydroxypicolinate Scaffold: A Strategic Approach

The synthesis of Ethyl 3-bromo-6-hydroxypicolinate can be approached through several strategic routes, often involving the construction of the substituted pyridine core followed by functional group manipulations. While a direct, one-pot synthesis is not prominently documented, a logical and experimentally viable pathway can be designed based on established organic chemistry principles and literature precedents for related compounds.

One plausible synthetic strategy involves the initial synthesis of 3,6-dihydroxypicolinic acid, which can then be selectively brominated and subsequently esterified.

Workflow for the Synthesis of Ethyl 3-bromo-6-hydroxypicolinate

Caption: A proposed synthetic workflow for Ethyl 3-bromo-6-hydroxypicolinate.

Detailed Experimental Protocol (Hypothetical, based on literature for similar transformations)

Step 1: Synthesis of 3,6-Dihydroxypicolinic Acid

This step can be adapted from the simplified two-step synthesis described for 3,6-dihydroxypicolinic acid.[2] The process involves the reaction of 3-hydroxypicolinic acid with potassium peroxydisulfate in an alkaline solution to introduce the second hydroxyl group.

-

Dissolve 3-hydroxypicolinic acid in an aqueous solution of potassium hydroxide.

-

Cool the solution in an ice bath and add potassium peroxydisulfate portion-wise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 3,6-dihydroxypicolinic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Selective Bromination of 3,6-Dihydroxypicolinic Acid

Selective bromination at the 3-position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The directing effects of the existing functional groups will favor bromination at the desired position.

-

Suspend 3,6-dihydroxypicolinic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add N-bromosuccinimide (1.0-1.2 equivalents) to the suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 3-bromo-6-hydroxypicolinic acid.

Step 3: Esterification to Ethyl 3-bromo-6-hydroxypicolinate

The final step involves the esterification of the carboxylic acid, which can be accomplished using standard methods such as Fischer esterification.

-

Suspend 3-bromo-6-hydroxypicolinic acid in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 3-bromo-6-hydroxypicolinate.

Reactivity and Applications as a Heterocyclic Building Block

The synthetic utility of Ethyl 3-bromo-6-hydroxypicolinate lies in the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is a prime handle for cross-coupling reactions, while the hydroxyl group at the 6-position can be functionalized through various means, and the ester can be hydrolyzed or converted to other functional groups. This trifecta of reactive sites makes it a powerful tool for the construction of complex molecular architectures.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The bromine atom on the electron-deficient pyridine ring is particularly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction allows for the formation of a carbon-carbon bond between the picolinate core and a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters. This is a cornerstone reaction in modern drug discovery for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in bioactive molecules.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Typical Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add Ethyl 3-bromo-6-hydroxypicolinate (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired coupled product.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, further accentuated by the ester group, makes the 3-bromo substituent susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the 3-position.[7]

Mechanism of Nucleophilic Aromatic Substitution:

The SₙAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Typical Experimental Protocol for Nucleophilic Aromatic Substitution:

-

Dissolve Ethyl 3-bromo-6-hydroxypicolinate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Add the desired nucleophile (1.1-2.0 equivalents) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to the solution.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product into an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired substituted product.

Conclusion: A Building Block for Innovation

Ethyl 3-bromo-6-hydroxypicolinate represents a powerful and versatile building block for the synthesis of complex heterocyclic molecules. Its unique arrangement of functional groups allows for selective and sequential modifications, providing access to a wide range of novel compounds with potential applications in drug discovery and materials science. By understanding its synthesis, properties, and reactivity, researchers can effectively leverage this scaffold to accelerate their research and development efforts, paving the way for the discovery of new and impactful chemical entities.

References

- Google Patents. (2016). Process for the preparation of 3-hydroxypicolinic acids. US9353060B2.

- Google Patents. (1959). Preparation of bromo acids and esters. US2876255A.

- Google Patents. (2014). Synthetic method for 3-bromopyridine. CN104130183A.

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

- Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

Journal of the Chemical Society, Perkin Transactions 1. (1980). Benzopyrones. Part 19. Synthesis and some reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate. [Link]

-

National Institutes of Health. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Link]

-

National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

-

International Union of Crystallography. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Link]

-

YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

- Google Patents. (2015). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]

- Google Patents. (2023). Pharmaceutical composition. US11813246B2.

-

ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

-

Organic Syntheses. (n.d.). ethyl bromoacetate. [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate. [Link]

-

ResearchGate. (n.d.). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. [Link]

-

PubChem. (n.d.). Pharmaceutical composition, methods for treating and uses thereof - Patent US-2019015437-A1. [Link]

-

Google Patents. (n.d.). Method of obtaining methyl ether of 3-[(4s)-8-bromo-1-methyl-6-(2-pyridinyl)-4h-imidazo[1,2-a][5]benzodiazepin-4-yl]propionic acid or its benzosulphonate salt and compounds, applied therein. RU2551848C2.

- Google Patents. (n.d.). Method for preparing 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl). US11325911B2.

Sources

- 1. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry-online.com [chemistry-online.com]

- 7. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]

The Discovery and Ascendant Trajectory of Picolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a seemingly simple pyridine derivative, has carved a significant niche in the landscape of scientific research and drug discovery. Initially identified as a metabolic byproduct of tryptophan, its unique chelating properties and diverse biological activities have propelled its derivatives into the forefront of therapeutic development. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of picolinic acid derivatives. We will delve into the foundational science, from its biosynthesis to its multifaceted mechanisms of action, and chart its journey from a natural metabolite to a privileged scaffold in medicinal chemistry. This guide will further provide detailed experimental protocols, quantitative data on biological activity, and visual representations of key signaling pathways to equip researchers and drug development professionals with the essential knowledge to navigate and innovate within this promising class of compounds.

Historical Perspective: From a Tryptophan Metabolite to a Molecule of Interest

The story of picolinic acid begins not with a targeted discovery, but as a chapter in the broader narrative of amino acid metabolism. As a catabolite of the essential amino acid tryptophan, picolinic acid is endogenously produced in mammals through the kynurenine pathway.[1][2] While its existence was known as a product of tryptophan breakdown, its physiological significance remained largely unexplored for many years.

A pivotal moment in the history of picolinic acid came in 1879, when Weidel first reported its efficient chelating properties, demonstrating its ability to form stable complexes with copper and iron.[3] This discovery laid the groundwork for understanding one of its primary and most influential characteristics. Decades later, in 1957, Suzuki et al. expanded on this, reporting its chelation of a range of other metals, including nickel, zinc, cadmium, lead, and copper.[3] This inherent ability to bind to metal ions is a cornerstone of its biological activity, influencing everything from nutrient absorption to the modulation of metalloenzymes.

The mid-20th century saw a growing recognition of picolinic acid's role in facilitating the absorption of essential minerals, most notably zinc.[2] This led to the development of chromium picolinate as a nutritional supplement, purported to enhance insulin action and support metabolic health.[1][3] Beyond its role in nutrition, early research began to uncover its involvement in more complex biological processes, including immunological and neuroprotective effects, setting the stage for the exploration of its synthetic derivatives as potential therapeutic agents.[2]

The Privileged Scaffold: Picolinamide Derivatives in Drug Discovery

The true ascent of picolinic acid in medicinal chemistry began with the realization that its amide derivatives, the picolinamides, constitute a "privileged scaffold."[2] This term refers to a molecular framework that can be readily modified to interact with a diverse array of biological targets, making it a fertile ground for drug discovery. The journey from the intrinsic properties of picolinic acid to the targeted design of picolinamide-based drugs has been marked by several key phases:

-

Early Investigations: Initial studies focused on the coordination chemistry of picolinic acid and its simple amides, exploring their interactions with various metal ions.[2]

-

Emergence as a Pharmacophore: The recognition that the picolinamide moiety could serve as a versatile pharmacophore spurred the synthesis and screening of a wide array of derivatives against various disease targets.[2]

-

Anticancer Drug Discovery: A significant area of research has been the development of picolinamide derivatives as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including angiogenesis and cell proliferation, by inhibiting key signaling molecules.[2]

-

Metabolic and Inflammatory Disorders: More recently, research has expanded to include the potential of picolinamide derivatives in treating metabolic diseases, such as diabetes, and inflammatory conditions.[2]

This evolution from a simple metabolite to a versatile drug discovery platform highlights the enduring potential of natural products to inspire the development of novel therapeutics.

Biosynthesis and Chemical Synthesis of Picolinic Acid and Its Derivatives

Biological Synthesis of Picolinic Acid

Picolinic acid is synthesized in the body from L-tryptophan via the kynurenine pathway.[3] This metabolic route accounts for the majority of tryptophan degradation.[3] The pathway is initiated by the oxidative cleavage of the indole ring of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3] A subsequent series of enzymatic steps leads to the formation of an unstable intermediate, 2-amino-3-carboxymuconate semialdehyde, which can then be enzymatically converted to picolinic acid.

Caption: Biosynthesis of Picolinic Acid from Tryptophan.

Chemical Synthesis

In a laboratory setting, picolinic acid can be synthesized by the oxidation of 2-methylpyridine (α-picoline) using a strong oxidizing agent such as potassium permanganate (KMnO₄).[1]

On a commercial scale, picolinic acid is produced through the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting nitrile.[1] It can also be produced by the oxidation of picoline with nitric acid.[1]

The synthesis of picolinamide derivatives is typically achieved through the coupling of picolinic acid, or an activated form of it, with a desired amine.[2]

Caption: General Synthetic Workflow for Picolinamide Derivatives.

Multifaceted Mechanisms of Action

The biological effects of picolinic acid and its derivatives are diverse and stem from several underlying mechanisms, with its chelating ability being a central theme.

Chelation of Metal Ions

Picolinic acid is a bidentate chelating agent, forming stable complexes with a variety of divalent and trivalent metal ions, including chromium, zinc, manganese, copper, iron, and molybdenum.[1] This property is crucial for its role in facilitating the intestinal absorption of these essential minerals.[1] The stability of these metal complexes varies depending on the metal ion.

Table 1: Stability Constants (log K) of Picolinic Acid with Various Metal Ions

| Metal Ion | log K₁ | log K₂ |

| Cu²⁺ | 7.13 | 6.02 |

| Ni²⁺ | 6.45 | 5.45 |

| Zn²⁺ | 5.75 | 4.85 |

| Co²⁺ | 5.55 | 4.65 |

| Fe²⁺ | 5.15 | 4.25 |

| Mn²⁺ | 4.15 | 3.25 |

| Cd²⁺ | 4.95 | 4.05 |

| Pb²⁺ | 5.45 | 4.55 |

| Note: Stability constants can vary with experimental conditions. Data compiled from various sources. |

Modulation of Cellular Signaling

Picolinic acid and its derivatives can influence a variety of cellular signaling pathways, leading to their diverse biological effects.

Picolinic acid is a potent activator of macrophages.[4] It can act synergistically with interferon-gamma (IFN-γ) to induce macrophage cytotoxicity against tumor cells and pathogens.[4] This activation is associated with changes in RNA metabolism within the macrophages.[4] Picolinic acid can also induce the production of pro-inflammatory chemokines, such as Macrophage Inflammatory Protein-1α and -1β (MIP-1α and MIP-1β).[3] Interestingly, IFN-γ can downregulate the production of these chemokines induced by picolinic acid, suggesting a complex regulatory interplay.[2]

Caption: Picolinic Acid and IFN-γ in Macrophage Activation.

Several picolinamide-based derivatives have been developed as potent inhibitors of key signaling molecules involved in cancer progression.

-

VEGFR-2 Inhibition: A number of picolinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[5] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[2]

Caption: Inhibition of VEGFR-2 Signaling by Picolinamide Derivatives.

-

Aurora Kinase Inhibition: Certain N-methyl-picolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase, a key regulator of cell division.[2]

-

11β-HSD1 Inhibition: Picolinamide derivatives have also been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[2][6]

Table 2: Biological Activity of Representative Picolinamide Derivatives

| Derivative Class | Target | IC₅₀ (nM) | Reference |

| Picolinamide-based | VEGFR-2 | 290 | [5] |

| N-methyl-picolinamide-4-thiol | Aurora-B Kinase | Data not readily available in public domain | [2] |

| 6-substituted picolinamide | 11β-HSD1 | Potent inhibition reported, specific IC₅₀ values vary | [6] |

| Alisertib (MLN8237) | Aurora-A Kinase | 1.2 | [7] |

| ZM447439 | Aurora-B Kinase | 130 | [8] |

| Sunitinib (VEGFR-2 inhibitor control) | VEGFR-2 | 80 | [9] |

Antiviral and Antimicrobial Effects

Picolinic acid exhibits antiviral activity through a mechanism that appears to involve an initial cytotoxic effect on infected cells, leading to increased apoptosis and a reduction in viral replication.[3] It has also been shown to have antimicrobial effects against organisms such as Mycobacterium avium, likely due to its ability to chelate essential metal ions like iron and zinc that are required for microbial growth.[3] The antibiotic Pristinamycin, which contains a picolinamide-related structural component, is used to treat staphylococcal and streptococcal infections.[10]

Experimental Protocols

General Procedure for the Synthesis of Picolinamide Derivatives

This protocol outlines a general method for the synthesis of picolinamides from picolinic acid.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of Picolinic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude picolinoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and triethylamine (2.0 - 2.5 eq) in anhydrous DCM.

-

Slowly add the solution of the amine and triethylamine to the solution of picolinoyl chloride at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired picolinamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of picolinamide derivatives against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Picolinamide derivative test compounds dissolved in DMSO

-

Staurosporine or Sunitinib (positive control)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

Prepare the kinase reaction mixture containing VEGFR-2 kinase and the peptide substrate in kinase buffer.

-

-

Kinase Reaction:

-

Add the test compounds or control to the wells of the 384-well plate.

-

Add the kinase reaction mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubate the plate at 30 °C for 1 hour.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions